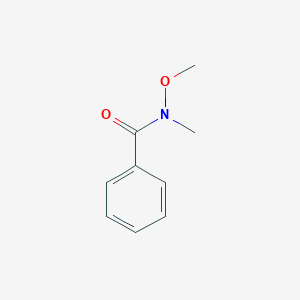
N-Methoxy-N-methylbenzamide
Cat. No. B104586
Key on ui cas rn:
6919-61-5
M. Wt: 165.19 g/mol
InChI Key: UKERDACREYXSIV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07723348B2
Procedure details


To a solution of 4-[5-(1-cyclopentyl-3-ethyl-1H-indazol-6-yl)-1H-pyrazol-1-yl]benzoic acid (100.0 mg, 0.250 mmol) in 1.2 mL of methylene chloride under at atmosphere of argon at 0° C. was added N,N-carbonyldiimidazole (48.2 mg, 0.297 mmol) with stirring. After 30 minutes N,O-dimethylhydroxylamine hydrochloride (59.9 mg, 0.614 mmol) was added and the resultant suspension was warmed to room temperature, stirred for 24 hours and then 10 mL of water and 10 mL of ethyl acetate were added. The organic layer was separated, washed with 10 mL of 1N NaOH, 10 mL of water, 10 mL of brine, dried over sodium sulfate, and filtered. Approximately 2 g of silica gel were added and the mixture was evaporated to dryness under reduced pressure. The residue was purified by column chromatography over silica gel eluting with a linear gradient from 10% ethyl acetate in hexanes to 50% ethyl acetate in hexanes over 20 minutes to yield 4-[5-(1-cyclopent)4-3-ethyl-1H-indazol-6-yl)-1H-pyrazol-1-yl]-N-methoxy-N-methylbenzamide (55 mg, 50%) as a white solid.
Name
4-[5-(1-cyclopentyl-3-ethyl-1H-indazol-6-yl)-1H-pyrazol-1-yl]benzoic acid
Quantity
100 mg
Type
reactant
Reaction Step One



Name
N,O-dimethylhydroxylamine hydrochloride
Quantity
59.9 mg
Type
reactant
Reaction Step Two

[Compound]
Name
resultant suspension
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three



Yield
50%
Identifiers


|
REACTION_CXSMILES
|
C1(N2[C:14]3[C:9](=[CH:10][CH:11]=[C:12]([C:15]4[N:19]([C:20]5C=CC(C(O)=O)=CC=5)N=CC=4)[CH:13]=3)C(CC)=N2)CCCC1.C1N=CN([C:36](N2C=NC=C2)=[O:37])C=1.Cl.CN[O:46]C.O>C(Cl)Cl.C(OCC)(=O)C>[CH3:36][O:37][N:19]([CH3:20])[C:15](=[O:46])[C:12]1[CH:11]=[CH:10][CH:9]=[CH:14][CH:13]=1 |f:2.3|
|
Inputs


Step One
|
Name
|
4-[5-(1-cyclopentyl-3-ethyl-1H-indazol-6-yl)-1H-pyrazol-1-yl]benzoic acid
|
|
Quantity
|
100 mg
|
|
Type
|
reactant
|
|
Smiles
|
C1(CCCC1)N1N=C(C2=CC=C(C=C12)C1=CC=NN1C1=CC=C(C(=O)O)C=C1)CC
|
|
Name
|
|
|
Quantity
|
48.2 mg
|
|
Type
|
reactant
|
|
Smiles
|
C1=CN(C=N1)C(=O)N2C=CN=C2
|
|
Name
|
|
|
Quantity
|
1.2 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(Cl)Cl
|
Step Two
|
Name
|
N,O-dimethylhydroxylamine hydrochloride
|
|
Quantity
|
59.9 mg
|
|
Type
|
reactant
|
|
Smiles
|
Cl.CNOC
|
Step Three
[Compound]
|
Name
|
resultant suspension
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Four
|
Name
|
|
|
Quantity
|
10 mL
|
|
Type
|
reactant
|
|
Smiles
|
O
|
|
Name
|
|
|
Quantity
|
10 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)(=O)OCC
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
with stirring
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


STIRRING
|
Type
|
STIRRING
|
|
Details
|
stirred for 24 hours
|
|
Duration
|
24 h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The organic layer was separated
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with 10 mL of 1N NaOH, 10 mL of water, 10 mL of brine
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over sodium sulfate
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
Approximately 2 g of silica gel were added
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the mixture was evaporated to dryness under reduced pressure
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The residue was purified by column chromatography over silica gel eluting with a linear gradient from 10% ethyl acetate in hexanes to 50% ethyl acetate in hexanes over 20 minutes
|
|
Duration
|
20 min
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CON(C(C1=CC=CC=C1)=O)C
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 55 mg | |
| YIELD: PERCENTYIELD | 50% | |
| YIELD: CALCULATEDPERCENTYIELD | 133.2% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
